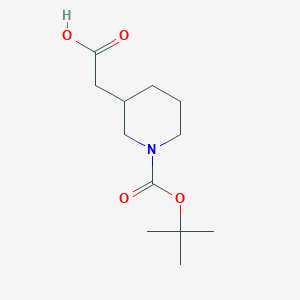
7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile, also known as MQC, is a heterocyclic compound with potential applications in scientific research. MQC has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mechanism Of Action
The mechanism of action of 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile has been shown to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, tyrosinase, and xanthine oxidase.
Biochemical And Physiological Effects
7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile has been shown to have various biochemical and physiological effects. 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile has been shown to have antioxidant, anti-inflammatory, and antiproliferative properties. 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile has also been shown to inhibit the formation of advanced glycation end products, which are involved in various diseases, including diabetes and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile has advantages and limitations for laboratory experiments. The advantages of 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile include its potential as a therapeutic agent for various diseases and its ability to inhibit enzymes involved in various metabolic pathways. The limitations of 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile include its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for the study of 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile. One future direction is the investigation of the potential of 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile as a therapeutic agent for various diseases, including cancer, inflammation, and Alzheimer's disease. Another future direction is the investigation of the mechanism of action of 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods for 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile and the investigation of its pharmacokinetics and pharmacodynamics are also future directions for research.
Synthesis Methods
7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile has been synthesized using various methods, including the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-bromoacetophenone in the presence of potassium carbonate and dimethylformamide. Another method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-bromoacetophenone in the presence of sodium hydride and dimethylformamide. Other methods involve the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various aldehydes or ketones in the presence of acetic acid or acetic anhydride.
Scientific Research Applications
7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile has potential applications in scientific research, particularly in the field of pharmacology. 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and Alzheimer's disease. 7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile has also been studied for its potential as an inhibitor of enzymes involved in various metabolic pathways.
properties
CAS RN |
186666-77-3 |
|---|---|
Product Name |
7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile |
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.2 g/mol |
IUPAC Name |
7-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C10H9N3O/c1-6-2-8-9(3-7(6)4-11)13-10(14)5-12-8/h2-3,12H,5H2,1H3,(H,13,14) |
InChI Key |
XWLUIYSUIHFKNP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C#N)NC(=O)CN2 |
Canonical SMILES |
CC1=CC2=C(C=C1C#N)NC(=O)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)






![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)





